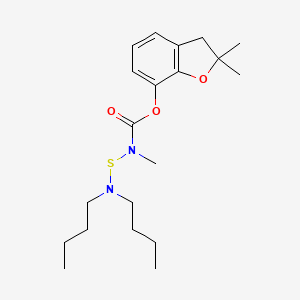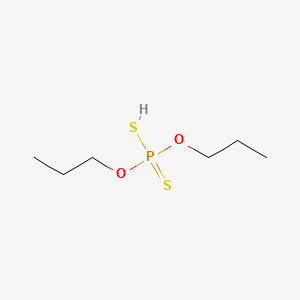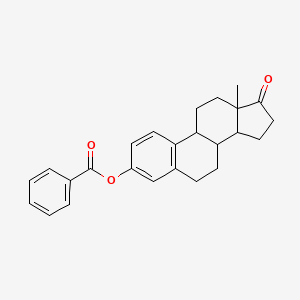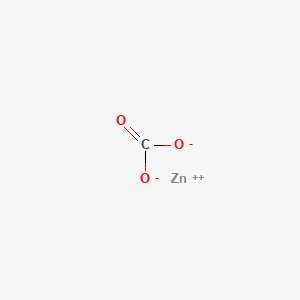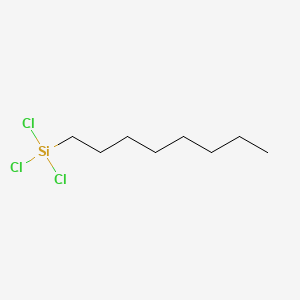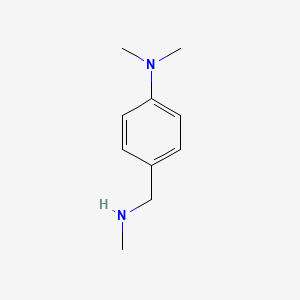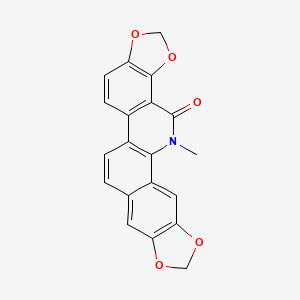
Oxysanguinarine
説明
Oxysanguinarine is a protoberberine alkaloid derived from the plant species Meconopsis simplicifolia . It has been found to have antimalarial activity .
Synthesis Analysis
A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors has been described. This method has been used in the syntheses of several natural products, including Oxysanguinarine .Molecular Structure Analysis
Oxysanguinarine has a molecular formula of C20H13NO5 and a molecular weight of 347.32 .Chemical Reactions Analysis
The photochemical properties of Oxysanguinarine have been studied using absorption, fluorescence, and high-pressure liquid chromatography techniques .Physical And Chemical Properties Analysis
Oxysanguinarine is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.5±0.1 g/cm3, a boiling point of 628.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C .科学的研究の応用
Biosynthesis and Industrial Applications
Hydroxysanguinarine belongs to the benzophenanthridines, a group of benzylisoquinolic alkaloids . These alkaloids are found in plants from the Fumariaceae, Papaveraceae, and Rutaceae families, which use them for chemical protection against pathogens and herbivores . The industrial uses of these alkaloids include the production of environmentally friendly agrochemicals and livestock food supplements .
Antimicrobial Properties
Hydroxysanguinarine and related alkaloids have been studied for their potential medical applications as antimicrobials . These compounds have been found to be effective against a variety of pathogens.
Antiprotozoal Properties
In addition to their antimicrobial properties, these alkaloids have also been studied for their antiprotozoal properties . This makes them potential candidates for the development of new treatments for diseases caused by protozoan parasites.
Cytotoxic Agents
Hydroxysanguinarine and related alkaloids have been envisioned as cytotoxic agents . This means they have the potential to kill cells, which could be particularly useful in the treatment of cancer.
Antifungal Activity
Hydroxysanguinarine and its derivatives have shown significant antifungal activity against several phytopathogenic fungi . This suggests that they could be used in the development of new fungicides.
Cancer Treatment
Interestingly, Hydroxysanguinarine and related alkaloids have been considered both carcinogenic and anticancer agents . This paradoxical property is currently an area of intensive research, with the aim of harnessing their anticancer potential while mitigating their carcinogenic effects .
Synthetic Biology Applications
The biosynthetic pathways for some benzophenanthridines have been established in different species, allowing for the isolation of the genes and enzymes involved . This knowledge has opened the gates towards their exploitation by applying modern biotechnological approaches, such as synthetic biology .
Pharmacological Approaches
Industrial applications of Hydroxysanguinarine, mainly with pharmacological approaches, are also being revised . This includes exploring its potential uses in the development of new drugs and treatments.
作用機序
Hydroxysanguinarine, also known as Oxysanguinarine, is a protoberberine alkaloid derived from the plant Meconopsis simplicifolia . This compound has been studied for its diverse biological activities, including its potential antimalarial activity .
Target of Action
Hydroxysanguinarine has been found to exhibit inhibitory properties against the dengue virus . It interacts with the dengue virus non-structural protein 4B (DENV4-NS4B), which plays a crucial role in viral replication .
Mode of Action
It is known that it interacts with its target, denv4-ns4b, and potentially inhibits the replication of the dengue virus . It’s also been suggested that Hydroxysanguinarine can induce apoptosis and cell cycle arrest, affect the cytoskeleton, and target important members of the signaling pathways .
Biochemical Pathways
Hydroxysanguinarine belongs to the benzophenanthridine alkaloids (BZD), a class of benzylisoquinoline alkaloids (BIA) . The biosynthetic pathways for some BZD have been established in different species, allowing for the isolation of the genes and enzymes involved . This knowledge has resulted in a better understanding of the process controlling their synthesis .
Pharmacokinetics
It’s known that the equilibrium between its quaternary cation and 6-hydroxydihydroderivative (pseudobase) forms in the body mainly depends on ph . More research is needed to fully understand the ADME properties of Hydroxysanguinarine.
Result of Action
Hydroxysanguinarine has shown significant antifungal activity at 100 µg/mL against all tested fungi . For most tested fungi, the median effective concentrations of Hydroxysanguinarine were in a range of 14–50 µg/mL .
Action Environment
The action of Hydroxysanguinarine can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between its different forms in the body . Additionally, the plant source of Hydroxysanguinarine, Meconopsis simplicifolia, is naturally found in specific climates, which may influence the compound’s properties .
将来の方向性
特性
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGABBBZRPRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203274 | |
| Record name | Hydroxysanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
548-30-1 | |
| Record name | Oxysanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxysanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



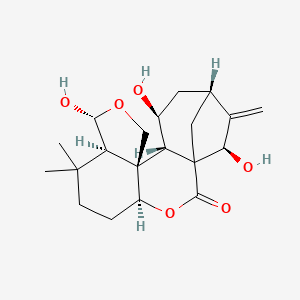

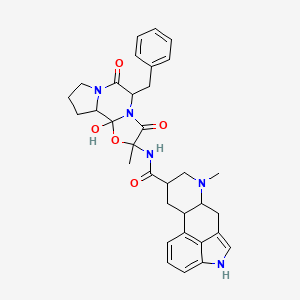
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)
